5-Oxo-L-proline-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

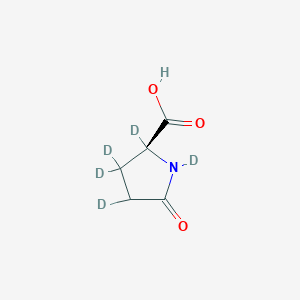

5-Oxo-L-proline-d5, also known as 5-oxopyrrolidine-2-carboxylic acid, is a stable isotope-labeled compound. It is a derivative of L-proline, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference material and in various analytical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-proline-d5 involves the deuteration of L-proline. The process typically includes the following steps:

Deuteration of L-proline: L-proline is subjected to a deuterium exchange reaction using deuterium oxide (D2O) as the deuterium source. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Cyclization: The deuterated L-proline undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of L-proline are deuterated using D2O in the presence of a base.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Enzymatic Conversion to L-Glutamic Acid

5-Oxo-L-proline-d5 undergoes ATP-dependent hydrolysis catalyzed by 5-oxoprolinase , an enzyme identified in rat kidney and other tissues . This reaction is central to the γ-glutamyl cycle, where the compound is converted to L-glutamic acid:

5 Oxo L proline d5+ATP5 oxoprolinaseL Glutamic acid d5+ADP+Pi

Key characteristics of this reaction include:

-

Cofactor requirements : Mg²⁺/Mn²⁺ and K⁺/NH₄⁺ are essential for activity .

-

Equilibrium : Strongly favors glutamate formation at physiological pH (~7.8) .

-

Deuterium effects : Isotopic labeling does not disrupt enzymatic activity, enabling precise tracking of metabolic flux .

Lactam Ring Reactivity

The pyroglutamate core (a five-membered lactam) participates in cyclization and ring-opening reactions:

-

Acid/Base Hydrolysis : Under acidic or alkaline conditions, the lactam ring opens to form glutamic acid derivatives. For example, heating with HCl yields L-glutamic acid-d5 .

-

Formaldehyde Adducts : Reacts with aldehydes like formaldehyde to form hydroxymethylated lactams (e.g., 12 , 13 in Fig. 2 of ).

Crosslinking with Amino Acids

In the presence of HCHO, this compound forms stable adducts with cysteine, histidine, and serine residues via:

Role in Prokaryotic Metabolism

Prokaryotes utilize a novel pxpABC-encoded 5-oxoprolinase to metabolize this compound :

| Feature | Details |

|---|---|

| Gene Cluster | pxpA (lactamase), pxpB/pxpC (allophanate hydrolase homologs) |

| Activity | ATP-dependent; reconstituted in vitro with recombinant proteins |

| Biological Role | Mitigates OP accumulation, critical for nitrogen metabolism in B. subtilis |

Synthetic Derivatives and Analogues

This compound serves as a precursor for bioactive compounds:

| Derivative | Application | Reference |

|---|---|---|

| Pyroglutamate-based antibacterials | Targets bacterial cell membranes/enzymes | |

| Nootropic agents | Modulates brain cholinergic systems |

Reaction Comparison: Deuterated vs. Non-Deuterated Forms

| Reaction Type | This compound | 5-Oxo-L-proline |

|---|---|---|

| Enzymatic Conversion | Slight ↓ rate (isotope effect) | Faster due to absence of D |

| Lactam Stability | Enhanced ring stability (deuterium effect) | Prone to spontaneous hydrolysis |

| MS Detection | Distinct m/z signature | Overlaps with endogenous pool |

Pathological and Pharmacological Interactions

Applications De Recherche Scientifique

Analytical Chemistry

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

5-Oxo-L-proline-d5 serves as a reference material in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. Its isotopic labeling allows for precise tracking of molecular behavior in complex mixtures, enhancing the accuracy of quantitative analyses. The presence of deuterium provides distinct peaks in mass spectrometry, facilitating the identification and quantification of compounds in biological samples.

Biological Studies

Metabolic Tracing

This compound is widely used as a tracer in metabolic studies to investigate proline metabolism and its derivatives. By incorporating this compound into metabolic pathways, researchers can track the conversion processes involving proline and glutamate. This application is particularly useful in understanding metabolic disorders and the biochemical mechanisms underlying various diseases.

Neurotransmitter Regulation

Research indicates that this compound plays a role in modulating neurotransmitter levels, especially glutamate, which is crucial for cognitive functions. Elevated levels of pyroglutamic acid have been associated with conditions such as metabolic acidosis and neurodegenerative diseases like Alzheimer's disease. Understanding these interactions can lead to insights into potential therapeutic targets for neurological disorders .

Medical Research

Disease Mechanism Studies

In medical research, this compound is utilized to study diseases related to proline metabolism. Its incorporation into biological systems allows researchers to elucidate the pathways involved in conditions such as metabolic syndrome and neurodegenerative diseases. Additionally, it aids in the development of diagnostic tools that can detect abnormalities in proline metabolism.

Potential Therapeutic Applications

The compound's structural similarity to other amino acids suggests potential therapeutic applications. For instance, its role as an intermediate metabolite in the glutathione cycle highlights its importance in antioxidant defense mechanisms. Investigating these pathways could lead to novel treatments for oxidative stress-related diseases .

Synthetic Chemistry

Antibacterial Agent Development

The pyroglutamate core structure of this compound has been identified as a promising scaffold for developing novel antibacterial agents. Research has explored its use as a starting material for synthesizing new compounds that target bacterial enzymes or disrupt cell membranes, potentially leading to effective antibiotics against resistant strains .

Data Table: Key Applications of this compound

Case Studies

-

Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic pathways of proline in human subjects, revealing insights into how alterations in proline metabolism could lead to metabolic disorders. -

Neurodegenerative Disease Research

In research investigating Alzheimer's disease, this compound was used to study the impact of elevated pyroglutamic acid levels on cognitive function, providing evidence for its role in neuroprotection. -

Antibacterial Compound Synthesis

Researchers synthesized new antibacterial agents using this compound as a precursor, demonstrating its potential effectiveness against multi-drug resistant bacteria through targeted action on bacterial cell membranes.

Mécanisme D'action

The mechanism of action of 5-Oxo-L-proline-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. It helps in tracking the metabolic fate of proline and its derivatives. The compound is converted to glutamate by the enzyme 5-oxoprolinase, which is coupled with the hydrolysis of ATP to ADP and inorganic phosphate .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Oxo-L-proline: The non-deuterated form of 5-Oxo-L-proline-d5.

L-proline: The parent compound from which this compound is derived.

Pyroglutamic acid: Another derivative of L-glutamic acid with similar structural features.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This isotopic labeling provides distinct advantages in analytical techniques such as NMR and mass spectrometry, allowing for precise tracking and quantification .

Activité Biologique

5-Oxo-L-proline-d5, a deuterated form of 5-oxoproline, is a compound that plays a significant role in various biological processes, particularly in the metabolism of amino acids. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C5H7N2O3) is a cyclic derivative of glutamic acid and serves as an important intermediate in the γ-glutamyl cycle. Its structure allows it to participate in various enzymatic reactions, particularly those involving amino acid metabolism.

Enzymatic Activity

Enzymatic Conversion:

The primary enzymatic activity associated with this compound is its conversion to L-glutamic acid through the action of 5-oxoprolinase. This enzyme catalyzes the reaction using ATP, resulting in the cleavage of ATP to ADP and inorganic phosphate. The reaction requires divalent cations such as Mg2+ or Mn2+ for optimal activity . The equilibrium favors glutamate formation at physiological pH (7.8), indicating its critical role in maintaining amino acid homeostasis .

Table 1: Enzymatic Characteristics of 5-Oxoprolinase

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Product | L-Glutamic acid |

| Cofactors Required | Mg2+ or Mn2+ |

| Reaction Type | Hydrolysis |

| pH Optimum | 7.8 |

Biological Functions

Metabolic Role:

this compound is involved in the detoxification of reactive metabolites formed during cellular metabolism. Its accumulation can indicate metabolic disturbances, particularly in conditions affecting glutamate metabolism .

Case Study: Cancer Biomarkers

Recent studies have highlighted the potential of 5-oxoproline as a biomarker for various cancers. In a study examining plasma metabolites in breast cancer patients, elevated levels of 5-oxoproline were associated with tumor presence and progression, suggesting its utility in early diagnosis and monitoring treatment response .

Physiological Implications

Oxidative Stress Response:

The conversion of 5-oxoproline to glutamate plays a crucial role in managing oxidative stress within cells. Glutamate acts as a precursor for the synthesis of glutathione, a major antioxidant that protects cells from oxidative damage. Dysregulation of this pathway can lead to increased susceptibility to oxidative stress-related diseases .

Nutritional Considerations:

Dietary intake influences the levels of 5-oxoproline in the body. Vegetarians tend to excrete higher amounts of this metabolite compared to omnivores, which may be linked to differences in dietary amino acid profiles and metabolic processing .

Research Findings

Comparative Genomics:

A comparative analysis across various organisms has revealed that while eukaryotes possess well-characterized pathways for utilizing 5-oxoproline, prokaryotic systems are less understood but appear to have developed alternative mechanisms for metabolizing this compound .

Metabolomic Studies:

Metabolomic profiling has identified 5-oxoproline as a significant metabolite that distinguishes between healthy individuals and those with certain pathological conditions. Its levels correlate with disease states, emphasizing its potential as a diagnostic marker .

Propriétés

Numéro CAS |

1086136-22-2 |

|---|---|

Formule moléculaire |

C5H7NO3 |

Poids moléculaire |

134.14 g/mol |

Nom IUPAC |

(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D |

Clé InChI |

ODHCTXKNWHHXJC-NKXUJHECSA-N |

SMILES |

C1CC(=O)NC1C(=O)O |

SMILES isomérique |

[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O |

SMILES canonique |

C1CC(=O)NC1C(=O)O |

Synonymes |

L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid; Pyrrolidinonecarboxylic Acid-d5; L-Pyroglutamic acid-d5; 5-Oxo-DL-proline-d5; H-L-Pyr-OH-d5; 5-Oxo-L-proline-2,3,3,4,4-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.